Strictosidinic acid

Descripción general

Descripción

Omiloxetina, también conocida como omiloextinum u omiloxetino, es un inhibidor selectivo de la recaptación de serotonina (ISRS) que se desarrolló como un posible antidepresivo. Inicialmente fue investigado por la empresa farmacéutica española Ferrer Internacional. A pesar de sus prometedores resultados preclínicos, el desarrollo de la omiloxetina se interrumpió en 2005 .

Métodos De Preparación

La síntesis de omiloxetina implica varios pasos clave:

Formación del Anillo Piperidina: La síntesis comienza con la formación del anillo piperidina, que es un componente crucial de la molécula.

Introducción de Grupos Fluorofenilo:

Formación del Grupo Benzodioxol: Luego se introduce el grupo benzodioxol, que es esencial para la actividad del compuesto como un ISRS.

Ensamblaje Final: El paso final implica el acoplamiento de los intermedios formados previamente para producir la molécula final de omiloxetina.

Los métodos de producción industrial para omiloxetina probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la rentabilidad y la escalabilidad.

Análisis De Reacciones Químicas

Biosynthetic Formation and Early Reactions

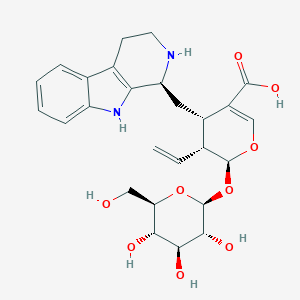

Strictosidinic acid is synthesized via the condensation of tryptamine and secologanin (or its derivatives) through a Pictet-Spengler reaction (Figure 1) . Unlike strictosidine, this compound exists as a mixture of C21 diastereomers (21R and 21S configurations), which arise from variations in glycosylation stereochemistry .

Key Steps:

-

Secologanin Activation : Secologanin undergoes methylation and oxidation to form secologanic acid, a precursor for condensation .

-

Pictet-Spengler Condensation : Catalyzed by strictosidine synthase homologs, tryptamine and secologanic acid condense to form this compound diastereomers .

-

Diastereomerization : The C21 position’s stereochemical flexibility allows this compound to exist as three isomers (isomer 1: 21R, isomer 2: 21S, isomer 3: mixed) .

Mechanistic Highlights:

-

Epoxidation : The secologanin-derived aldehyde undergoes epoxidation at C7-C8, forming strictosamide epoxide .

-

Lactam Formation : Spontaneous or enzyme-assisted cyclization of the epoxide intermediate yields a ketolactam structure .

-

Rearomatization : Final steps involve deprotonation and rearomatization to generate the camptothecin core .

Non-Enzymatic Reactions and Stability

In vitro studies reveal pH-dependent reactivity:

-

Acidic Conditions : Protonation of the indole nitrogen accelerates iminium ion formation, leading to spontaneous cyclization .

-

Alkaline Conditions : Deprotonation stabilizes intermediates but slows rearomatization, favoring diastereomer interconversion .

Isotopic Labeling Insights:

-

Deuterated Tryptamine ([α,α,β,β-d₄]-tryptamine) labels this compound and downstream metabolites, confirming its role as a biosynthetic hub .

-

Labeling patterns indicate C21 stereochemistry governs downstream product distribution .

Enzymatic Selectivity and Kinetic Data

This compound’s reactivity is modulated by cytochrome P450s (CYPs) and dehydrogenases:

-

CYP72A1 : Catalyzes secologanin’s oxidative ring-opening (kₐₜ/Kₘ = 49.5 min⁻¹ mM⁻¹) .

-

Alcohol Dehydrogenases : Facilitate redox steps in ketolactam formation (Table 2) .

| Enzyme | Substrate | Kₘ (mM) | kₐₜ (min⁻¹) | kₐₜ/Kₘ (min⁻¹ mM⁻¹) |

|---|---|---|---|---|

| CYP72A1 (WT) | Loganin | 0.24 | 12.0 | 49.5 |

| CYP72A1 (H131F) | Loganin | 0.05 | 7.9 | 149 |

Pharmacological Modifications

This compound derivatives exhibit bioactivity through serotonergic modulation :

-

5-HT Biosynthesis Inhibition : Reduces hippocampal serotonin (5-HT) levels by 63.4% (10 mg/kg, intraperitoneal) .

-

MAO Inhibition : Suppresses monoamine oxidase A (MAO-A) activity, decreasing DOPAC levels by 67.4% .

Structural and Spectroscopic Data

Aplicaciones Científicas De Investigación

Pharmacological Properties

- Anti-inflammatory Activity : Strictosidinic acid has demonstrated anti-inflammatory effects in various studies. For instance, research indicated that intraperitoneal administration of this compound (10 mg/kg) reduced monoamine levels in rats, suggesting its potential role in modulating inflammation and pain responses . Additionally, it has been shown to affect polymorphonuclear leukocyte chemotaxis, further supporting its anti-inflammatory properties .

- Analgesic and Antipyretic Effects : Studies involving animal models have shown that this compound exhibits analgesic and antipyretic activities. Research conducted on mice revealed that this compound could alleviate pain and reduce fever, indicating its potential use in pain management therapies .

- Neurological Implications : The compound's interaction with neurotransmitter systems has been studied extensively. This compound was found to reduce serotonin levels in the hippocampus of rats, which may have implications for treating mood disorders . Furthermore, its inhibition of monoamine oxidase activity suggests a possible application in the treatment of depression .

Biosynthesis and Metabolic Pathways

This compound plays a crucial role as a precursor in the biosynthesis of camptothecin (CPT), a potent anticancer agent. The biosynthetic pathway involves several enzymatic steps where this compound is transformed into various intermediates leading to camptothecin production .

Biosynthetic Pathway Overview

| Step | Enzyme | Product |

|---|---|---|

| 1 | Tryptamine + Secologanin | Strictosidine |

| 2 | Strictosidine synthase | This compound |

| 3 | Various enzymes | Camptothecin |

This pathway highlights the importance of this compound not only as a bioactive compound but also as a critical intermediate in producing therapeutically relevant alkaloids.

Case Studies and Research Findings

- Camptothecin Production : A study on Camptotheca acuminata demonstrated that this compound is essential for camptothecin biosynthesis. Researchers utilized transcriptomic data to identify genes involved in this pathway, paving the way for enhanced production methods through genetic engineering .

- Comparative Studies : Research comparing Ophiorrhiza pumila and Camptotheca acuminata revealed divergent pathways for camptothecin synthesis, with this compound identified as a common intermediate. This finding underscores the evolutionary significance of this compound in plant metabolic pathways .

- Therapeutic Potential : Investigations into the effects of this compound on central nervous system activity have shown promising results for developing treatments for neurodegenerative diseases and mood disorders due to its modulation of neurotransmitter levels .

Mecanismo De Acción

Omiloxetina ejerce sus efectos inhibiendo selectivamente la recaptación de serotonina en el cerebro. Esto lleva a un aumento en los niveles de serotonina en la hendidura sináptica, lo que mejora la señalización de la serotonina y mejora el estado de ánimo. El principal objetivo molecular de la omiloxetina es el transportador de serotonina (SERT), que es responsable de la recaptación de la serotonina de la hendidura sináptica de regreso a la neurona presináptica .

Comparación Con Compuestos Similares

Omiloxetina es similar a otros inhibidores selectivos de la recaptación de serotonina como la fluoxetina, la sertralina y la paroxetina. Tiene características estructurales únicas, como la presencia de un grupo benzodioxol y sustituciones específicas de fluorofenilo, que la diferencian de otros ISRS. Estas características únicas contribuyen a su afinidad de unión específica y selectividad para el transportador de serotonina.

Compuestos Similares

- Fluoxetina

- Sertralina

- Paroxetina

- Citalopram

- Escitalopram

Estos compuestos comparten un mecanismo de acción común pero difieren en sus estructuras químicas, farmacocinética y perfiles de efectos secundarios.

Actividad Biológica

Strictosidinic acid, an alkaloid derived from the Camptotheca acuminata plant, has garnered attention due to its significant biological properties. This article delves into the compound's biological activity, exploring its roles in various biochemical pathways, potential therapeutic effects, and the implications of its structural isomers.

Overview of this compound

This compound is a precursor in the biosynthesis of camptothecin (CPT), a potent anticancer agent. It is synthesized through a complex metabolic pathway involving tryptamine and secologanin. The compound exists in multiple isomeric forms, which can influence its biological activity and pharmacological potential.

Metabolic Pathways

This compound plays a crucial role in the biosynthesis of several important metabolites:

- Camptothecin Pathway : this compound and strictosamide are identified as critical bio-precursors for CPT in C. acuminata. Studies have shown that elicitors such as methyl jasmonate (MeJa) significantly enhance CPT levels by promoting the carbon metabolism and secondary metabolic pathways involved in this compound synthesis .

- Isomer Diversity : The presence of diastereomers of this compound has been documented, with variations in their accumulation across different plant tissues. For instance, the major accumulation sites for this compound were found to be in the shoot apex and young leaves, while mature leaves and roots showed lower levels .

Central Nervous System Effects

Research indicates that this compound exhibits promising effects on the central nervous system (CNS). A study involving rat models demonstrated that administration of this compound resulted in significant alterations in monoamine levels within the striatum, suggesting potential neuropharmacological applications . This finding warrants further investigation into its mechanisms and therapeutic uses.

Anticancer Properties

The role of this compound as a precursor for camptothecin underscores its potential anticancer activity. Camptothecin has been extensively studied for its ability to inhibit DNA topoisomerase I, leading to apoptosis in cancer cells. Thus, enhancing this compound production through biotechnological methods could increase camptothecin yield and efficacy .

Case Studies and Research Findings

- Elicitor-Induced Biosynthesis :

-

Tissue Distribution Analysis :

- In a comprehensive metabolite profiling study, this compound was found to be present in multiple isomeric forms across different tissues of C. acuminata. The study utilized UHPLC/MS techniques to analyze tissue samples, revealing distinct accumulation patterns that could influence pharmacological outcomes .

Data Tables

| Study | Finding | Methodology | Implication |

|---|---|---|---|

| Sadre et al., 2016 | This compound enhances CPT biosynthesis | Elicitor treatment (MeJa) | Potential for increased anticancer drug production |

| Pu et al., 2020 | Multiple isomers identified in plant tissues | UHPLC/MS analysis | Variability in biological activity based on isomer type |

| Zhang et al., 2021 | CNS effects observed post-administration | Rat model studies | Possible neuropharmacological applications |

Propiedades

IUPAC Name |

(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-6,11-12,15,18-19,21-23,25-32H,1,7-10H2,(H,33,34)/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMIVMFGFIBAGC-IUNANRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3C4=C(CCN3)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)C[C@H]3C4=C(CCN3)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315444 | |

| Record name | Strictosidinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150148-81-5 | |

| Record name | Strictosidinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150148-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strictosidinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.